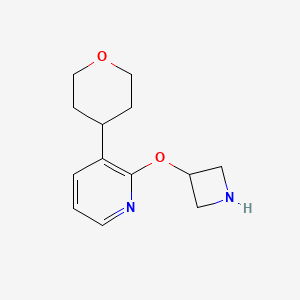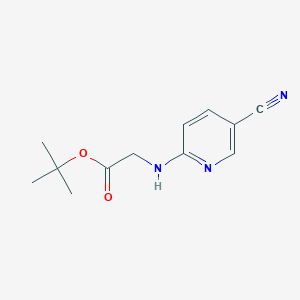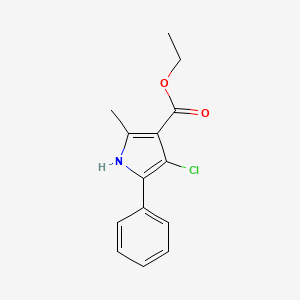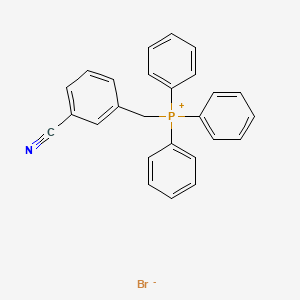
(3-Cyanobenzyl)triphenylphosphonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Cyanobenzyl)triphenylphosphonium bromide is a chemical compound that belongs to the class of phosphonium salts. These compounds are characterized by the presence of a positively charged phosphorus atom bonded to three phenyl groups and a benzyl group substituted with a cyano group at the meta position. The bromide ion acts as the counterion to balance the charge. This compound is of significant interest in organic chemistry due to its utility in various synthetic applications, particularly in the formation of Wittig reagents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyanobenzyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with (3-cyanobenzyl) bromide. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions. The reaction can be optimized using microwave irradiation, which significantly reduces the reaction time and improves the yield. For instance, the reaction can be conducted at 60°C for 30 minutes under microwave irradiation to achieve quantitative yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. The reaction conditions are carefully controlled to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: (3-Cyanobenzyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The cyano group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Wittig Reactions: As a Wittig reagent, it reacts with carbonyl compounds to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation catalysts are typically used.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products:
Substitution Reactions: Products vary depending on the nucleophile used.
Reduction: The primary product is (3-aminobenzyl)triphenylphosphonium bromide.
Oxidation: The primary product is (3-carboxybenzyl)triphenylphosphonium bromide.
Scientific Research Applications
(3-Cyanobenzyl)triphenylphosphonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds, particularly in the formation of alkenes via Wittig reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific cellular pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Cyanobenzyl)triphenylphosphonium bromide primarily involves its role as a Wittig reagent. In this capacity, it reacts with carbonyl compounds to form alkenes through the formation of a phosphonium ylide intermediate. The ylide then undergoes a [2+2] cycloaddition with the carbonyl compound, followed by a [2+2] cycloreversion to yield the alkene and triphenylphosphine oxide. The cyano group can also participate in various reactions, influencing the reactivity and selectivity of the compound.
Comparison with Similar Compounds
- (3-Carboxypropyl)triphenylphosphonium bromide
- (Bromomethyl)triphenylphosphonium bromide
- (Ethoxycarbonylmethyl)triphenylphosphonium bromide
Comparison: (3-Cyanobenzyl)triphenylphosphonium bromide is unique due to the presence of the cyano group, which imparts distinct reactivity and selectivity compared to other similar compounds. For instance, (3-Carboxypropyl)triphenylphosphonium bromide has a carboxyl group instead of a cyano group, leading to different chemical behavior and applications .
Properties
CAS No. |
24722-19-8 |
|---|---|
Molecular Formula |
C26H21NP+ |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
(3-cyanophenyl)methyl-triphenylphosphanium |
InChI |
InChI=1S/C26H21NP/c27-20-22-11-10-12-23(19-22)21-28(24-13-4-1-5-14-24,25-15-6-2-7-16-25)26-17-8-3-9-18-26/h1-19H,21H2/q+1 |
InChI Key |
ULNCTZJZNJCVFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC(=CC=C2)C#N)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(1-Methylcycloheptyl)amino]propane-1-sulfonic acid](/img/structure/B8661732.png)
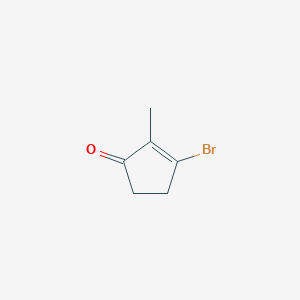


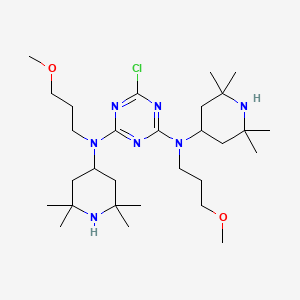
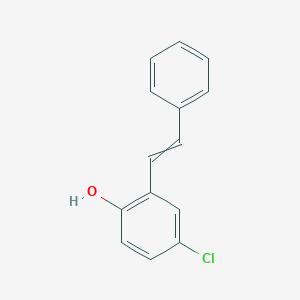
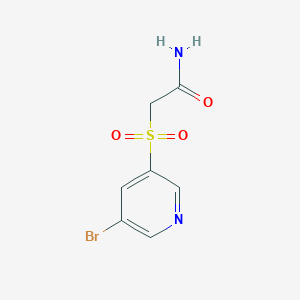
![3-Bromo-2-methyl-5-[3-(trifluoromethyl)phenyl]thiophene](/img/structure/B8661781.png)
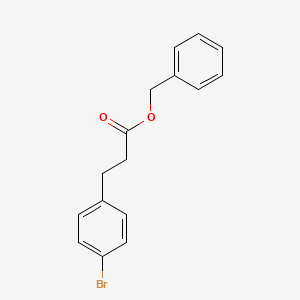
![4H-Imidazo[4,5,1-ij]quinolin-2(1H)-one,5,6-dihydro-5-(propylamino)-, (5R)-](/img/structure/B8661801.png)
